molecular formula C10H13BrN2O2S B8149228 N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide

N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B8149228
M. Wt: 305.19 g/mol
InChI Key: GJIFDLYFIMJFGX-UHFFFAOYSA-N
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Description

N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring, a sulfonamide group, and a bromopyridine moiety

Properties

IUPAC Name

N-[1-(5-bromopyridin-3-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-7(8-4-9(11)6-12-5-8)13-16(14,15)10-2-3-10/h4-7,10,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIFDLYFIMJFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, undergoes a series of reactions to introduce the ethyl group at the 1-position. This can be achieved through alkylation reactions using ethyl halides under basic conditions.

    Cyclopropane Ring Formation: The intermediate is then subjected to cyclopropanation reactions. This can be done using diazo compounds in the presence of transition metal catalysts such as rhodium or copper.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the cyclopropane intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring and sulfonamide group can interact with the active site of enzymes, while the bromopyridine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(5-Chloropyridin-3-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-(1-(5-Fluoropyridin-3-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a fluorine atom instead of bromine.

    N-(1-(5-Methylpyridin-3-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to molecular targets. This can lead to improved efficacy in medicinal applications compared to its analogs with different substituents.

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